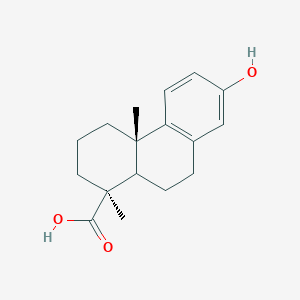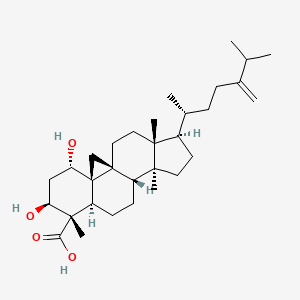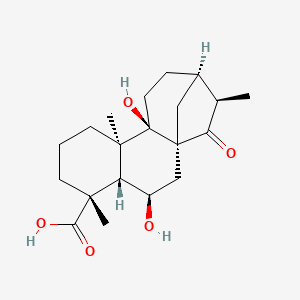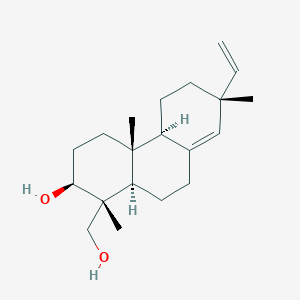
Methyl pseudolarate A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl pseudolarate A is a natural diterpenoid compound derived from the plant Pseudolarix kaempferi. It is known for its significant biological activities, particularly its antitumor properties. The compound has a molecular formula of C23H30O6 and a molecular weight of 402.48 g/mol .
科学的研究の応用
Methyl pseudolarate A has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of diterpenoid chemistry and synthesis.
Biology: The compound is studied for its biological activities, including its effects on cell proliferation and apoptosis.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in cancer treatment due to its antitumor properties.
Industry: The compound is used in the development of natural product-based pharmaceuticals and as a reference standard in quality control
作用機序
Target of Action
Methyl pseudolarate A is a natural diterpenoid compound The specific primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
Diterpenoids are known to be involved in a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer activities
Result of Action
As a diterpenoid, it may have a range of potential effects, including anti-inflammatory, antibacterial, antiviral, and anticancer activities
生化学分析
Biochemical Properties
Methyl pseudolarate A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exerts its antitumor activity by inhibiting cell proliferation and inducing apoptosis. The compound interacts with enzymes involved in cell cycle regulation and apoptosis pathways, leading to the inhibition of cancer cell growth . Additionally, this compound has been shown to modulate the activity of proteins involved in signal transduction pathways, further contributing to its antitumor effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, thereby reducing tumor growth . This compound also affects cell signaling pathways by modulating the activity of key proteins involved in these pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and leading to the induction of apoptosis in cancer cells . This compound also modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under recommended storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its antitumor activity in vitro and in vivo, with sustained inhibition of cell proliferation and induction of apoptosis observed over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to apoptosis and cell cycle regulation. The compound interacts with enzymes and cofactors involved in these pathways, leading to altered metabolic flux and changes in metabolite levels . This compound also affects the expression of genes involved in metabolic pathways, further contributing to its antitumor effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which affect its activity and function . This compound is primarily localized in the cytoplasm, where it exerts its antitumor effects by modulating cellular processes .
Subcellular Localization
This compound is predominantly localized in the cytoplasm, where it interacts with various biomolecules to exert its antitumor effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These interactions are crucial for the compound’s activity and function in inhibiting cell proliferation and inducing apoptosis.
準備方法
Synthetic Routes and Reaction Conditions: Methyl pseudolarate A can be synthesized through various chemical reactions involving diterpenoid precursors. The synthesis typically involves the esterification of pseudolaric acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound involves the extraction of pseudolaric acids from the root bark of Pseudolarix kaempferi, followed by chemical modification to obtain the methyl ester. The process includes steps such as solvent extraction, purification, and esterification under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, although this is less common.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized diterpenoid derivatives, while substitution reactions can produce a range of substituted methyl pseudolarate derivatives .
類似化合物との比較
- Pseudolaric Acid A
- Pseudolaric Acid B
- Methyl Pseudolarate B
Comparison: Methyl pseudolarate A is unique among these compounds due to its specific esterification, which enhances its biological activity. Compared to pseudolaric acids, this compound has improved solubility and stability, making it more suitable for pharmaceutical applications. Its antitumor activity is also more pronounced compared to its analogs .
特性
IUPAC Name |
methyl (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-15-8-12-22-13-10-18(23(22,14-9-15)28-17(3)24)21(4,29-20(22)26)11-6-7-16(2)19(25)27-5/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,16-7+/t18-,21+,22+,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWMRHVRTCANOX-CNKWFCIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,7-Dioxaoctylenediamine N-[(Cyanine 3) Monofunctional Hexanoic Acid]-N'-[2-fluoro-4'-phosphophenyla](/img/no-structure.png)





